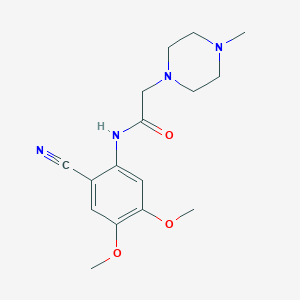![molecular formula C22H21N3O3 B3746368 5-(3,4-diethoxyphenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B3746368.png)
5-(3,4-diethoxyphenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole
Übersicht
Beschreibung
5-(3,4-diethoxyphenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments.
Wirkmechanismus
The mechanism of action of 5-(3,4-diethoxyphenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole is not fully understood. However, studies have suggested that this compound induces apoptosis (programmed cell death) in cancer cells by activating the caspase-3 pathway. Additionally, 5-(3,4-diethoxyphenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical and Physiological Effects:
Studies have shown that 5-(3,4-diethoxyphenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole exhibits low toxicity and has minimal effects on normal cells. This compound has been shown to inhibit the growth and metastasis of cancer cells both in vitro and in vivo. Additionally, 5-(3,4-diethoxyphenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole has been shown to exhibit anti-inflammatory and antioxidant activities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 5-(3,4-diethoxyphenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole is its potent anticancer activity against various cancer cell lines. Additionally, this compound exhibits low toxicity and has minimal effects on normal cells. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 5-(3,4-diethoxyphenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole. One of the most promising areas of research is the development of novel formulations that can improve the solubility and bioavailability of this compound. Additionally, further studies are needed to elucidate the mechanism of action of 5-(3,4-diethoxyphenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole and to identify potential targets for its anticancer activity. Finally, studies are needed to evaluate the safety and efficacy of this compound in vivo and to determine its potential for clinical use.
Wissenschaftliche Forschungsanwendungen
5-(3,4-diethoxyphenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole has been studied for its potential applications in various areas of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that 5-(3,4-diethoxyphenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells.
Eigenschaften
IUPAC Name |
5-(3,4-diethoxyphenyl)-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-3-26-19-12-9-17(15-20(19)27-4-2)22-23-21(24-28-22)16-7-10-18(11-8-16)25-13-5-6-14-25/h5-15H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVQNLPPOMZZOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)N4C=CC=C4)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-diethoxyphenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N~1~-(2-cyano-4,5-dimethoxyphenyl)-N~2~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-methylglycinamide](/img/structure/B3746301.png)
![4-[(4-benzylpiperidin-1-yl)acetyl]-5-oxo-1,3,4,5-tetrahydro-2H-chromeno[3,4-b]pyridin-9-yl acetate](/img/structure/B3746312.png)
![ethyl [(1,3,4-thiadiazol-2-ylamino)carbonyl]carbamate](/img/structure/B3746318.png)

![2-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B3746334.png)
![4-(2-thienyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B3746342.png)
![4-methylcyclohexyl 4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoate](/img/structure/B3746348.png)
![ethyl 4-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}sulfonyl)benzoate](/img/structure/B3746372.png)
![1-[4-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}sulfonyl)phenyl]ethanone](/img/structure/B3746376.png)
![4-chloro-1-[(4-nitro-1H-pyrazol-1-yl)acetyl]-1H-pyrazole](/img/structure/B3746384.png)
![2-{4-[(5-methyl-2-thienyl)carbonyl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B3746389.png)
![5-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B3746391.png)